molecular formula C15H8ClN3O2S B5648302 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B5648302
M. Wt: 329.8 g/mol
InChI Key: VSCAHUFEOQIMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex fused heterocyclic compound containing sulfur and nitrogen, supplied as a high-purity standard for research applications . This compound belongs to a class of fused heterocycles that are of significant interest in medicinal and synthetic chemistry due to their structural complexity and potential as scaffolds for biologically active molecules . While specific biological data for this compound is limited, its structural framework is related to pyrrolo[2,1-b][1,3]benzothiazoles (PBTAs), which are intensively studied in pharmacology and have been investigated as potential inhibitors of centromere-associated protein E (CENP-E) for targeted cancer therapy, as well as for their anticonvulsant, antibacterial, and antifungal properties . Its value to researchers lies in its use as a key intermediate or model compound in the development of novel synthetic methodologies, particularly in studies involving nucleophile-induced ring contractions and the synthesis of complex nitrogen-sulfur heterocyclic systems . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S/c16-9-5-7-10(8-6-9)18-13(20)17-14-19(15(18)21)11-3-1-2-4-12(11)22-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCAHUFEOQIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base, followed by cyclization with cyanuric chloride under reflux conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison with Benzooxazine Derivatives

Parameter Target Compound NSC777205 NSC777207
Molecular Weight (g/mol) ~375 (estimated) 344.7 374.8
LogP ~2.8 (predicted) 3.5 3.2
BBB Permeability Moderate High Moderate

Thiazino-Oxazine Triones: Structural Parallels

3-(4-Chlorophenyl)-4-methylidene-2H,5H-1,3-thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-trione derivatives (e.g., 5a–5k) feature a thiazino-oxazine scaffold with a 4-chlorophenyl group . While structurally distinct, these compounds emphasize the role of chlorophenyl groups in stabilizing π-π interactions with biological targets.

Benzothiazole-Based Angiogenesis Inhibitors

YM-201627, a 2-arylimidazo[2,1-b][1,3]benzothiazole derivative, and its analogs (A3, A4) inhibit VEGF-driven angiogenesis, showcasing the benzothiazole motif’s versatility . Unlike the target compound, these derivatives incorporate morpholine or piperazine substituents, enhancing solubility and targeting kinase pathways.

Key Research Findings and Limitations

  • Anticonvulsant Gap : The target compound’s dione group may reduce lipid solubility compared to Siddiqui’s thione derivatives, necessitating in vivo studies to confirm BBB penetration .
  • Toxicity : Acute toxicity estimates for benzooxazine analogs (e.g., NSC777205: LD₅₀ > 500 mg/kg in rats) suggest a safety profile that could inform future toxicity studies for the target compound .
  • Structural Optimization : Introducing fluorine (as in NSC777205) or modifying the dione to thione could enhance the target compound’s CNS activity .

Biological Activity

The compound 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a heterocyclic compound known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Molecular Structure

  • Molecular Formula : C15H8ClN3O2SC_{15}H_{8}ClN_{3}O_{2}S
  • Molecular Weight : 343.79 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

Physical Properties

  • Boiling Point : Approximately 517.8 °C (predicted)
  • Density : 1.56 g/cm³ (predicted)
  • pKa : -2.13 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. The unique structural features of this compound allow it to bind effectively to enzyme active sites and disrupt signaling cascades critical for tumor growth.

Anticancer Activity

Research indicates that compounds within this class exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines by targeting kinases such as EGFR and VEGFR.
  • Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis.

Other Biological Activities

In addition to anticancer effects, this compound has been investigated for:

  • Antimicrobial Activity : Exhibiting significant inhibitory effects against various bacterial strains.
  • Antioxidant Properties : Demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Reaction of 4-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base.
  • Cyclization with cyanuric chloride under reflux conditions.

Characterization Techniques

The characterization of this compound is usually performed using:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
TechniquePurpose
IRIdentify functional groups
NMRStructural elucidation

Research Findings

Recent studies have focused on the potential applications of this compound in medicinal chemistry:

  • Anticancer Research : Investigations into its efficacy against various cancer types have shown promising results.
  • Pharmacological Studies : Ongoing research aims to explore its interactions with other biological targets beyond kinases.

Notable Studies

  • A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in lung cancer cells through the activation of intrinsic apoptotic pathways.
  • Another research article discussed its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole or benzothiazole core. For example, cyclization reactions using precursors like 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of a base (e.g., sodium ethoxide) can yield triazino-benzothiazole derivatives. Key steps include controlled temperature (70–80°C) and solvent selection (e.g., ethanol or PEG-400). Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodological Answer : Use a combination of 1H-NMR , 13C-NMR , and FT-IR to confirm functional groups and connectivity. For instance:
  • 1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and heterocyclic protons (δ 4.5–6.0 ppm for triazine/benzothiazole rings).
  • 13C-NMR : Confirm carbonyl carbons (δ 160–180 ppm) and quaternary carbons in fused rings.
  • FT-IR : Look for C=O stretches (~1700 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹). Cross-validate with elemental analysis (C, H, N) to ensure purity .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC against E. coli or S. aureus) and cytotoxicity screening (MTT assay on human cell lines). Compare results with structurally similar triazole derivatives, such as 4-nitrophenyl-substituted analogs, to assess substituent effects on activity .

Advanced Research Questions

Q. How can computational methods guide structural optimization for enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites. Molecular docking (using AutoDock Vina) can predict binding affinities to targets like fungal CYP51 or bacterial topoisomerase IV. Adjust substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to improve solubility or target interactions .

Q. How to resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer : Systematic variation of reaction parameters is critical. For example:
  • Catalyst screening : Test bases (K₂CO₃ vs. NaOEt) and solvents (PEG-400 vs. DMF) to optimize cyclization efficiency.
  • Temperature gradients : Replicate low-yield reactions at higher temps (e.g., 90°C) to assess thermal stability.
  • Purification protocols : Compare recrystallization solvents (ethanol vs. acetone) for impurity removal. Document deviations in stoichiometry or moisture sensitivity .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

  • Methodological Answer : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused triazino-benzothiazole system. Variable-temperature NMR can detect conformational changes (e.g., ring puckering) by observing signal splitting at low temps. For tautomeric forms, use 13C-DEPT to identify exchangeable protons .

Q. How to design a mechanistic study for its photochemical reactivity?

  • Methodological Answer : Irradiate the compound at specific wavelengths (e.g., 365 nm for E→Z isomerization) and monitor changes via UV-Vis spectroscopy and HPLC . Quench reactive intermediates (e.g., singlet oxygen) with traps like furfuryl alcohol. Compare degradation pathways (C–S cleavage vs. ring fragmentation) under aerobic/anaerobic conditions .

Experimental Design & Data Analysis

Q. What controls are essential in assessing its enzyme inhibition potential?

  • Methodological Answer : Include positive controls (e.g., ketoconazole for CYP51 inhibition) and negative controls (DMSO vehicle). Use Michaelis-Menten kinetics to calculate IC₅₀ values. Validate selectivity via counter-screens against unrelated enzymes (e.g., human carbonic anhydrase) .

Q. How to statistically analyze conflicting bioactivity data across replicates?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to assess variability between replicates. Use Grubbs’ test to identify outliers. If inconsistencies persist, re-evaluate assay conditions (e.g., cell passage number, microbial inoculum size) .

Theoretical Framework Integration

Q. How to link its biological activity to existing medicinal chemistry theories?

  • Methodological Answer :
    Frame results within the "bioisosterism" concept by comparing triazino-benzothiazole scaffolds to known bioactive heterocycles (e.g., benzimidazoles). Use QSAR models to correlate substituent electronegativity (Hammett σ values) with antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.